molecular formula C14H11Cl2NO3 B020009 4'-Hydroxy Diclofenac-D4 (Major) CAS No. 254762-27-1

4'-Hydroxy Diclofenac-D4 (Major)

Cat. No.: B020009
CAS No.: 254762-27-1
M. Wt: 316.2 g/mol
InChI Key: KGVXVPRLBMWZLG-RHQRLBAQSA-N
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Description

L-743872, also known as caspofungin, is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .

Mechanism of Action

Target of Action

The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .

Mode of Action

4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .

Result of Action

The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-743872 involves the semi-synthetic modification of pneumocandin B0, a naturally occurring cyclic lipopeptide. The process begins with the fermentation of Glarea lozoyensis to produce pneumocandin B0. This compound is then chemically modified to enhance its antifungal properties and improve its pharmacokinetic profile .

Industrial Production Methods: Industrial production of L-743872 involves large-scale fermentation of Glarea lozoyensis followed by extraction and purification of pneumocandin B0. The semi-synthetic modification is then carried out under controlled conditions to produce caspofungin acetate, which is the active pharmaceutical ingredient .

Chemical Reactions Analysis

Types of Reactions: L-743872 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .

Scientific Research Applications

L-743872 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of L-743872: L-743872 is unique in its high potency and specific inhibition of β (1,3)-D-glucan synthase, making it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .

Properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXVPRLBMWZLG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445204
Record name 4'-Hydroxy Diclofenac-D4 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254762-27-1
Record name 4'-Hydroxy Diclofenac-D4 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy Diclofenac-D4 (Major)
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